molecular formula C9H16Cl3FN4 B6609541 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride CAS No. 2866317-54-4

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride

Cat. No.: B6609541
CAS No.: 2866317-54-4
M. Wt: 305.6 g/mol
InChI Key: QGHLCNYRNCSVSZ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is a chemical compound that features a fluorinated pyrimidine ring attached to a diazepane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride typically involves the reaction of 5-fluoropyrimidine with 1,4-diazepane under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include potassium carbonate (K₂CO₃) and various amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the trihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Condensation Reactions: The diazepane ring can react with other compounds to form larger structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Potassium carbonate (K₂CO₃), amines

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂)

    Reduction: Reducing agents such as sodium borohydride (NaBH₄)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diazepane structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A similar compound with a chlorine atom instead of a diazepane ring.

    5-Fluoro-2-cyanopyrimidine: Another fluorinated pyrimidine derivative with a cyano group.

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is unique due to its combination of a fluorinated pyrimidine ring and a diazepane structure. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.3ClH/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14;;;/h6-7,11H,1-5H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHLCNYRNCSVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=N2)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3FN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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